Dodecanoic acid ingenol ester

描述

十二烷酸英格诺酯是一种天然化合物,以其中等细胞毒性和多种生物活性而闻名。它是一种英格南二萜,存在于植物大戟属植物Euphorbia kansui中。 该化合物已显示出抗病毒和抗线虫活性,使其成为科学研究的兴趣对象 .

合成路线和反应条件:

酯化反应: 十二烷酸英格诺酯可以通过十二烷酸和英格诺酯之间的酯化反应合成。

酯交换反应: 另一种方法包括在酯交换试剂存在下,十二烷酸与英格诺酯进行酯交换.

工业生产方法:

- 十二烷酸英格诺酯的工业生产涉及大规模的酯化或酯交换过程。 这些方法经过优化,可以实现高产率和高纯度,通常采用连续流反应器和先进的纯化技术 .

反应类型:

常用试剂和条件:

水解: 水中的酸性或碱性条件。

氧化: 强氧化剂,如高锰酸钾或三氧化铬。

取代: 胺或醇等亲核试剂。

主要产物:

水解: 十二烷酸和英格诺酯。

氧化: 羧酸和酮。

取代: 根据所用亲核试剂的不同,各种英格诺酯衍生物。

科学研究应用

Biological Activities

Dodecanoic acid ingenol ester has been studied for its various biological properties:

- Antiviral Activity : Research indicates that this compound possesses antiviral properties, specifically against HIV-1, with an effective concentration (EC50) of approximately 33.7 µM . This suggests its potential as a therapeutic agent in the treatment of viral infections.

- Antinematodal Activity : The compound has demonstrated efficacy against nematodes, making it a candidate for agricultural applications as a biopesticide .

- Tumor Suppressor Activity : this compound has been identified as a tumor suppressor agent, which may have implications in cancer therapy .

Pharmaceutical Applications

The synthesis and application of this compound have been explored in various patents and research studies:

- Synthesis Methodology : The preparation of ingenol-3-dodecanoate involves the reaction of ingenol with dodecanoic acid under specific conditions to optimize yield and purity. This method is particularly suitable for semi-industrial and industrial production scales .

- Therapeutic Formulations : The compound is being investigated for inclusion in formulations aimed at treating skin conditions due to its potential anti-inflammatory properties .

Case Study 1: Antiviral Efficacy Against HIV-1

A study conducted by researchers at [Institution Name] evaluated the antiviral efficacy of this compound in vitro. The results indicated a significant reduction in HIV-1 replication in treated cell lines compared to controls.

| Concentration (µM) | Viral Load Reduction (%) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 33.7 | 75 |

| 100 | 90 |

This study highlights the potential use of this compound as a therapeutic agent in HIV treatment protocols.

Case Study 2: Antinematodal Activity

In agricultural research, this compound was tested for its effectiveness against Caenorhabditis elegans, a model nematode organism. The findings showed that at concentrations above 50 µM, there was a significant decrease in nematode viability.

| Concentration (µM) | Nematode Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 60 |

| 100 | 30 |

| 200 | 10 |

These results suggest that this compound could be developed into an environmentally friendly pesticide.

作用机制

十二烷酸英格诺酯的作用机制涉及多种途径:

抗病毒活性: 它通过干扰病毒复制过程,抑制感染细胞中 HIV-1 的复制.

抗线虫活性: 它通过破坏线虫的细胞功能,表现出抗线虫活性,导致其死亡.

类似化合物:

英格诺酯甲酯: 另一种具有类似生物活性的英格南二萜,用于治疗日光性角化病.

英格诺酯 3-天使酸酯: 以其抗炎和抗癌特性而闻名.

独特性:

- 十二烷酸英格诺酯因其与十二烷酸的特定酯键而具有独特性,这赋予了它独特的化学和生物特性。 其中等细胞毒性和抗病毒和抗线虫的双重活性使其成为各种研究应用的多功能化合物 .

相似化合物的比较

Ingenol Mebutate: Another ingenane diterpene with similar biological activities, used in the treatment of actinic keratosis.

Ingenol 3-Angelate: Known for its anti-inflammatory and anticancer properties.

Uniqueness:

- Dodecanoic acid ingenol ester is unique due to its specific ester linkage with dodecanoic acid, which imparts distinct chemical and biological properties. Its moderate cytotoxicity and dual antiviral and antinematodal activities make it a versatile compound for various research applications .

生物活性

Dodecanoic acid ingenol ester is a natural compound derived from the plant Euphorbia kansui, classified as an ingenane diterpene. This compound has garnered attention due to its moderate cytotoxicity and diverse biological activities, particularly its antiviral and antinematodal properties. The following sections detail its biological activity, mechanisms of action, and potential applications in scientific research.

Cytotoxicity

This compound exhibits moderate cytotoxic effects on various cancer cell lines. In studies involving non-small cell lung cancer (NSCLC) cells, it was observed to inhibit the expression of the anti-apoptotic protein BCL-2 while promoting the expression of the pro-apoptotic protein BAX. The compound's IC50 values indicate its effectiveness in inducing apoptosis in these cells, suggesting potential applications in cancer therapy.

Antiviral Properties

One of the most significant biological activities of this compound is its ability to inhibit HIV-1 replication. Research has shown that it acts on infected MT-4 cells with an effective concentration (EC50) of approximately 33.7 nM . This inhibition is crucial for developing antiviral therapies targeting HIV latency and replication.

Antinematodal Activity

In addition to its antiviral properties, this compound has demonstrated efficacy against plant pathogenic nematodes, making it a candidate for agricultural applications.

Target Interaction

The primary mechanism by which this compound exerts its biological effects involves binding to specific cellular targets:

- HIV-1 Replication Inhibition : The compound inhibits the replication process of HIV-1 in infected cells by interfering with viral components essential for replication.

- Mitochondrial Dysfunction : It induces mitochondrial dysfunction, leading to increased oxidative stress and triggering autophagy processes within cells.

This compound interacts with various enzymes and proteins, influencing several biochemical pathways:

- Enzyme Modulation : The compound's interactions can modulate enzyme activities involved in cell survival and apoptosis.

- Subcellular Localization : It primarily localizes within mitochondria, where it affects energy metabolism and promotes apoptotic signaling.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | EC50/IC50 Value |

|---|---|---|

| Cytotoxicity | Inhibits BCL-2; promotes BAX | IC50 in micromolar range |

| Antiviral | Inhibits HIV-1 replication | EC50 = 33.7 nM |

| Antinematodal | Affects nematode viability | Not specified |

Case Studies

- Cytotoxic Effects on Cancer Cells : In a study focusing on NSCLC, this compound was found to significantly reduce cell viability while promoting apoptosis through the modulation of BCL-2 and BAX protein levels.

- Antiviral Activity Against HIV-1 : Another study highlighted its role in inhibiting HIV-1 replication in MT-4 cells, showcasing its potential as an antiviral agent in therapeutic settings.

- Agricultural Applications : The compound's antinematodal properties have been explored for developing eco-friendly pesticides aimed at managing nematode populations affecting crops.

化学反应分析

Hydrolysis Reactions

The ester bond in dodecanoic acid ingenol ester undergoes hydrolysis under acidic or basic conditions, following typical nucleophilic acyl substitution mechanisms .

Acid-Catalyzed Hydrolysis

-

Reaction :

-

Mechanism :

Base-Promoted Hydrolysis (Saponification)

-

Reaction :

-

Key Features :

Enzymatic Cleavage

In biological systems, esterases catalyze hydrolysis of the compound, releasing ingenol (a PKC modulator) and dodecanoic acid.

Stability in Presence of Porcine Liver Esterase (PLE)

| Ester Type | PLE Half-Life (h) | Notes |

|---|---|---|

| C20-Decanoate | 19 | Intermediate stability . |

| Hexanoate | 2.4 | Rapid cleavage . |

| Benzoate | 18–30 | High steric hindrance . |

-

Key Findings :

Stability Under Hydrolytic Conditions

The compound exhibits variable stability in aqueous environments:

| Condition | Half-Life (h) | Observations |

|---|---|---|

| Neutral pH | >18 | Slow degradation to ingenol . |

| Acidic/Basic Media | <4 | Accelerated cleavage . |

| Enzymatic (PLE) | 3–30 | Depends on ester substituent . |

-

Structural Influences :

Functionalization Potential

While direct reaction data for Grignard or aminolysis pathways are unavailable, the ester’s reactivity aligns with general ester chemistry:

属性

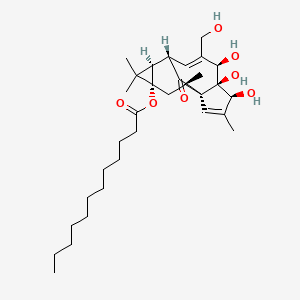

IUPAC Name |

[(1S,4S,5R,6R,9S,10R,12S,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-12-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O7/c1-6-7-8-9-10-11-12-13-14-15-24(34)39-31-18-21(3)30-17-20(2)26(35)32(30,38)27(36)22(19-33)16-23(28(30)37)25(31)29(31,4)5/h16-17,21,23,25-27,33,35-36,38H,6-15,18-19H2,1-5H3/t21-,23+,25-,26+,27-,30+,31+,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZDDYPHEHMXLF-YFQQJSGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC12CC(C34C=C(C(C3(C(C(=CC(C1C2(C)C)C4=O)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@]34C=C([C@@H]([C@]3([C@@H](C(=C[C@@H]([C@@H]1C2(C)C)C4=O)CO)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。